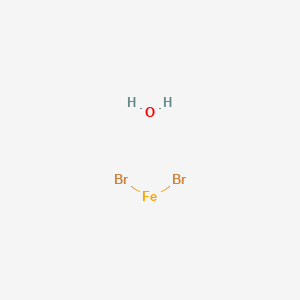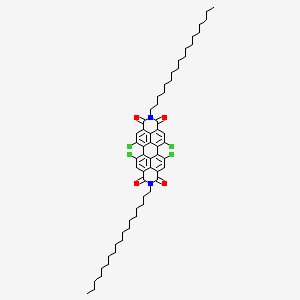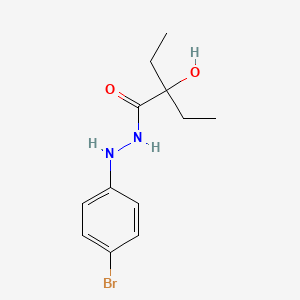
N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group attached to a hydrazide moiety, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethyl-2-hydroxybutanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
On an industrial scale, the production of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 4-bromophenylacetic acid or 4-bromobenzaldehyde.
Reduction: Formation of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanamine.
Substitution: Formation of N’-(4-aminophenyl)-2-ethyl-2-hydroxybutanehydrazide or N’-(4-thiophenyl)-2-ethyl-2-hydroxybutanehydrazide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The mechanism of action of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the biosynthesis of bacterial cell walls and inhibits the proliferation of cancer cells by inducing apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-(4-bromophenyl)-thiazol-2-amine
Uniqueness
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide stands out due to its unique combination of a bromophenyl group and a hydrazide moiety, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it exhibits a broader spectrum of antimicrobial activity and has shown promising results in anticancer research .
Eigenschaften
CAS-Nummer |
3166-49-2 |
|---|---|
Molekularformel |
C12H17BrN2O2 |
Molekulargewicht |
301.18 g/mol |
IUPAC-Name |
N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide |
InChI |
InChI=1S/C12H17BrN2O2/c1-3-12(17,4-2)11(16)15-14-10-7-5-9(13)6-8-10/h5-8,14,17H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
AKMFGXGYJSSDKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)NNC1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
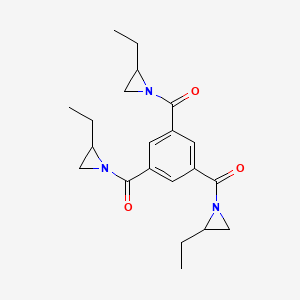
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
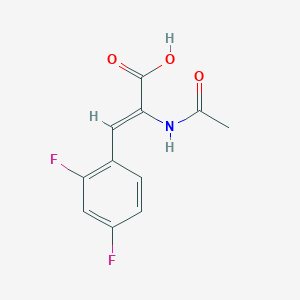

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
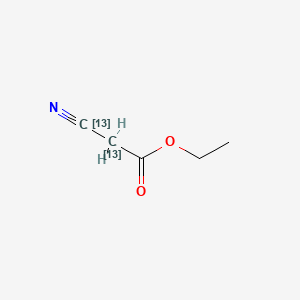


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)


